Sulfalene meglumine
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVLMMKEXQKOFU-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(C(C(CO)O)O)O)O.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972232 | |
| Record name | 4-Amino-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56782-29-7 | |
| Record name | Sulfapyridazine meglumine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056782297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide--1-deoxy-1-(methylamino)hexitol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Approaches for Sulfalene Meglumine
Established Synthetic Pathways to Sulfalene (B1681184) Meglumine (B1676163)
The formation of Sulfalene meglumine is predicated on the successful synthesis of its two primary components, Sulfalene and Meglumine, which are then combined in a final salt formation step.
Synthesis of Sulfalene (Sulfametopyrazine)
The synthesis of Sulfalene is a multi-step process that typically involves the condensation of a pyrazine (B50134) derivative with a sulfanilamide (B372717) moiety, followed by methoxylation. A common industrial pathway involves a two-step, one-pot reaction sequence. google.com
Condensation: The process begins with the condensation reaction between 2,3-dichloropyrazine (B116531) and sulfanilamide. This reaction is typically carried out in a solvent system such as a toluene (B28343) and dimethyl sulfoxide (B87167) (DMSO) mixture, in the presence of a base like potassium carbonate. The nucleophilic amino group of sulfanilamide displaces one of the chlorine atoms on the pyrazine ring. google.com
Methoxylation: Following the initial condensation, the resulting intermediate, 2-(p-aminobenzenesulfonamido)-3-chloropyrazine, is not isolated. Instead, a solution of potassium hydroxide (B78521) in methanol (B129727) is added directly to the reaction mixture. This initiates a nucleophilic aromatic substitution reaction where the methoxide (B1231860) ion displaces the remaining chlorine atom on the pyrazine ring to yield Sulfalene. google.com The reaction is driven to completion by heating under reflux.
Synthesis of Meglumine
Meglumine (N-methyl-D-glucamine) is synthesized via the reductive amination of D-glucose with monomethylamine. The process involves the initial formation of a Schiff base (imine) between the aldehyde group of glucose and the primary amine group of methylamine. This intermediate is then reduced, typically through catalytic hydrogenation using a catalyst like Raney nickel, to form the stable secondary amine product, Meglumine.
Formation of this compound Salt
This compound is formed through a straightforward acid-base reaction. Sulfalene possesses an acidic proton on the sulfonamide nitrogen (-SO₂NH-). Meglumine, containing a secondary amine, acts as a base. When the two compounds are mixed in a suitable solvent, a proton is transferred from the Sulfalene sulfonamide group to the nitrogen atom of Meglumine. google.com This proton transfer results in the formation of an ionic bond, yielding the meglumine salt of Sulfalene. The molar ratio for this salt formation is typically 1:1. google.com
Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the individual precursors and ensuring efficient salt formation.
For the synthesis of Sulfalene, key parameters include:
Temperature Control: Managing the exothermic nature of the initial condensation reaction is crucial to prevent side reactions. The subsequent methoxylation step requires elevated temperatures (reflux) to proceed at a practical rate. google.com
Solvent System: The choice of a mixed solvent system like toluene-DMSO helps to dissolve the reactants and facilitate the reaction. google.com
Base Selection: An appropriate base (e.g., potassium carbonate) is required to neutralize the HCl generated during the condensation step.
Reactant Stoichiometry: Precise control over the molar ratios of reactants is essential to maximize the conversion of the starting materials and simplify purification.
For the final salt formation, optimization strategies include:
Solvent Selection: The ideal solvent should dissolve both Sulfalene and Meglumine but result in the low solubility of the resulting this compound salt, thereby facilitating its precipitation and isolation.
Stoichiometric Control: A 1:1 molar ratio of Sulfalene to Meglumine is critical for forming the desired salt and avoiding contamination with unreacted starting materials. google.com
Crystallization Conditions: Controlled cooling and agitation can influence the crystal size and morphology of the final salt product, impacting its filtration and drying characteristics.
| Synthesis Stage | Parameter | Objective | Typical Conditions |
|---|---|---|---|
| Sulfalene Synthesis | Temperature | Control reaction rate, minimize side products | 65-70°C initially, then reflux at 110-115°C google.com |
| Solvent | Ensure reactant solubility and facilitate reaction | Toluene/DMSO mixture google.com | |
| Base | Neutralize HCl byproduct | Potassium Carbonate google.com | |
| Salt Formation | Stoichiometry | Ensure complete salt formation | 1:1 Molar Ratio (Sulfalene:Meglumine) google.com |
| Solvent | Dissolve reactants, precipitate product | A polar solvent in which the salt is poorly soluble |
Rational Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies
SAR studies for this compound primarily focus on modifications to the pharmacologically active Sulfalene moiety to investigate how structural changes affect its biological activity. The goal is often to enhance potency, alter pharmacokinetic properties, or overcome resistance. openaccesspub.org
The core structure of Sulfalene offers several sites for modification. Key SAR insights for sulfonamides revolve around the principle that their activity is linked to their ability to mimic p-aminobenzoic acid (PABA). drugbank.com
Modification of the N¹-Heterocyclic Ring: The 3-methoxypyrazine ring is a primary determinant of Sulfalene's long-acting pharmacokinetic profile. Modifications here can significantly alter the compound's pKa, protein binding, and half-life.
Altering the substituent (e.g., replacing the methoxy (B1213986) group with other alkoxy or alkylthio groups) can modulate the electron-withdrawing nature of the ring, thereby changing the acidity of the sulfonamide N-H proton. This acidity is crucial for binding to the target enzyme, dihydropteroate (B1496061) synthetase. ucla.edu
Replacing the pyrazine ring with other heterocycles (e.g., pyrimidine, isoxazole) can lead to analogs with different activity spectra and pharmacokinetic profiles. nih.gov
Modification of the N⁴-Amino Group: The primary aromatic amine at the N⁴ position is essential for antibacterial activity. While it is generally conserved, it can be derivatized to create prodrugs that are metabolized in vivo to release the active parent compound.
Modification of the Benzene (B151609) Ring: Substitution on the benzene ring is generally detrimental to activity, as the unsubstituted p-aminophenylsulfonyl structure is a close analog of PABA.
| Modification Site | Structural Change | Predicted Effect on Activity/Properties |
|---|---|---|
| Pyrazine Ring | Varying the R-group in place of -OCH₃ | Alters pKa and lipid solubility, affecting half-life and enzyme binding. ucla.edu |
| Replacement with other heterocycles | Significant change in potency and pharmacokinetic profile. nih.gov | |
| N⁴-Amino Group | Acylation to form prodrugs | May improve formulation properties; requires in vivo hydrolysis for activation. |
| Benzene Ring | Addition of substituents | Generally leads to a decrease in antibacterial activity. |
To study the mechanism of action, target engagement, and distribution of Sulfalene, the core structure can be derivatized to create research probes. This typically involves attaching a reporter molecule, such as a fluorophore, without significantly disrupting the compound's ability to bind to its biological target.
A common strategy is the derivatization of the N⁴-amino group. This primary amine can be reacted with a fluorophore that has a suitable reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate). For instance, naphthalimide-based fluorescent groups can be incorporated into sulfonamide structures to create probes for fluorescent imaging in cells. nih.govmdpi.com Another approach involves derivatization with reagents like fluorescamine, which reacts with primary amines to yield highly fluorescent products, enabling sensitive detection in analytical methods like HPLC. mdpi.comresearchgate.net
The synthesis of such a probe would involve:
Protection of the more reactive sulfonamide nitrogen if necessary.
Coupling of the N⁴-amino group with the activated reporter molecule.
Deprotection (if applicable) and purification of the final probe.
These probes are invaluable tools for cellular imaging, target identification, and pharmacokinetic studies.
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of this compound and its precursors are critical for ensuring the quality and purity of the final compound. A combination of crystallization and chromatographic techniques is typically employed.
Recrystallization: This is the primary method for purifying the final Sulfalene product and the this compound salt. google.com The choice of solvent is crucial; an ideal solvent will dissolve the compound at a high temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling. mt.com For sulfonamides, alcoholic solvents like isopropanol (B130326) and ethanol (B145695), often mixed with water, are effective. google.com The salt, this compound, is typically isolated by precipitation upon mixing the two components in a solvent where the salt form is poorly soluble, followed by filtration.
Column Chromatography: For laboratory-scale synthesis and the purification of novel analogs and derivatized probes, silica (B1680970) gel column chromatography is a standard technique. acs.org It separates compounds based on their polarity, allowing for the isolation of the desired product from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used extensively. Analytical HPLC is used to assess the purity of the final compounds and intermediates. wu.ac.th Preparative reverse-phase HPLC (RP-HPLC) is a powerful tool for purifying polar compounds, including sulfonamide analogs and derivatives that are difficult to separate using normal-phase chromatography. researchgate.net
Solid-Phase Extraction (SPE): SPE is often used as a sample clean-up and concentration step, particularly for isolating compounds from complex mixtures prior to HPLC analysis. mdpi.comnih.gov
| Compound Type | Primary Technique | Purpose | Notes |
|---|---|---|---|
| Sulfalene (Intermediate) | Recrystallization | Bulk purification | Solvents like aqueous isopropanol or ethanol are common. google.com |
| This compound (Final Salt) | Precipitation/Crystallization | Isolation of the final salt | Requires a solvent system where the salt is insoluble. |
| Sulfalene Analogs/Probes | Column Chromatography | Isolation from reaction mixtures | Silica gel is typically used for moderately polar compounds. acs.org |
| High-Purity Analogs | Preparative HPLC | Final high-purity isolation | Especially useful for polar or difficult-to-separate mixtures. researchgate.net |
Advanced Analytical Characterization of Sulfalene Meglumine in Research Settings
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure of Sulfalene (B1681184) Meglumine (B1676163) and assessing its purity. These techniques provide detailed information about the compound's atomic composition, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of Sulfalene Meglumine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity of both the Sulfalene and Meglumine moieties.
For Sulfalene (4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide), ¹H NMR would identify signals corresponding to the protons on the pyrazine (B50134) and benzene (B151609) rings, as well as the methoxy (B1213986) and amine groups. ¹³C NMR spectroscopy provides data on the carbon skeleton of the molecule. nih.gov The Meglumine component, a sorbitol derivative, would show a distinct set of signals in the aliphatic region of the ¹H NMR spectrum, corresponding to the protons on the polyol chain and the N-methyl group. researchgate.net Quantitative NMR (qNMR) can also be employed for purity assessment by integrating the signals of the analyte against a certified internal standard.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound Components This table is illustrative and based on typical chemical shifts for similar functional groups.
| Component | Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Sulfalene | Aromatic (Benzene) | 6.5 - 8.0 | 110 - 155 |
| Aromatic (Pyrazine) | 7.5 - 8.5 | 130 - 160 | |
| Methoxy (-OCH₃) | ~3.9 | ~55 | |
| Amine (-NH₂) | 5.0 - 6.0 (broad) | N/A | |
| Meglumine | Polyol chain (-CH, -CH₂) | 3.0 - 4.5 | 60 - 80 |
| N-methyl (-NCH₃) | ~2.7 | ~35 |
Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of Sulfalene and Meglumine and for obtaining structural information through fragmentation analysis. Techniques like electrospray ionization (ESI) are suitable for ionizing the polar, non-volatile components of this compound.
High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ions and their fragments. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. For sulfonamides like Sulfalene, characteristic fragmentation patterns include the cleavage of the S-N bond and losses from the aromatic rings. nih.gov The fragmentation of Meglumine would involve successive losses of water molecules from the polyol chain. This detailed fragmentation data is crucial for confirming the identity of the compound and for identifying potential impurities and degradation products. nih.gov
Table 2: Potential Mass Spectrometry Fragments for Sulfalene Based on general sulfonamide fragmentation and GC-MS data. nih.govnih.gov
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 280.31 | [Sulfalene + H]⁺ (Molecular Ion) |
| 216 | [M - SO₂]⁺ or related rearrangement |
| 215 | [M - NH₂SO₂]⁺ or related rearrangement |
| 156 | [H₂N-C₆H₄-SO₂]⁺ |
| 124 | [3-methoxypyrazin-2-amine]⁺ |
| 108 | [H₂N-C₆H₄-S]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide information on functional groups and electronic transitions, respectively.
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within this compound. The spectrum would be a composite of the absorptions from both molecules. Key absorptions for Sulfalene include those from the N-H stretching of the primary amine and sulfonamide groups, S=O stretching of the sulfonyl group, and C=C and C=N stretching from the aromatic rings. researchgate.net The Meglumine component is characterized by a very broad and strong O-H stretching band from its multiple hydroxyl groups, along with C-H and N-H stretching vibrations. researchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic rings in the Sulfalene structure are strong chromophores, resulting in characteristic UV absorbance maxima. researchgate.net In contrast, Meglumine lacks a significant chromophore and exhibits maximum absorption only in the far UV region, typically around 192 nm. sielc.com This technique is particularly useful for quantitative analysis of the Sulfalene component in solution.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Component | Typical Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | Meglumine | 3200 - 3600 (Broad) |
| N-H Stretch (Amine/Amide) | Sulfalene, Meglumine | 3100 - 3500 |
| C-H Stretch (Aromatic) | Sulfalene | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Meglumine | 2850 - 3000 |
| S=O Stretch (Sulfonamide) | Sulfalene | 1300 - 1350 and 1150 - 1180 |
| C=C Stretch (Aromatic) | Sulfalene | 1450 - 1600 |
| C-O Stretch (Alcohol) | Meglumine | 1000 - 1260 |
Chromatographic Separation Techniques for Research Analysis
Chromatographic methods are essential for separating this compound from impurities, related substances, and degradation products, enabling both qualitative identification and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the purity and assay determination of sulfonamides. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed.
Method development involves optimizing several parameters to achieve efficient separation. This includes selecting an appropriate stationary phase (e.g., C18 or C8 columns), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), flow rate, and column temperature. wu.ac.thijrpr.com Detection is commonly performed using a UV detector set to a wavelength where Sulfalene has strong absorbance.
A significant challenge is the detection of Meglumine, which lacks a UV chromophore. researchgate.net To analyze both components simultaneously, alternative detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry may be required. nih.govresearchgate.net Method validation is performed according to established guidelines to ensure the method is accurate, precise, linear, specific, and robust for its intended research application. wu.ac.th
Table 4: Illustrative HPLC Method Parameters for Sulfalene Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer : Acetonitrile (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detector | UV/PDA at ~265 nm |
| Run Time | 10 - 40 min |
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in Analytical Research
While HPLC is the primary tool, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve specific roles in the analysis of this compound.
Gas Chromatography (GC): The direct analysis of sulfonamides like Sulfalene by GC is challenging due to their low volatility and thermal instability. nih.gov Therefore, a derivatization step is often required to convert the polar N-H groups into more volatile and stable derivatives (e.g., by silylation or methylation). nih.govtib.eu GC coupled with a mass spectrometer (GC-MS) can then be used for the identification and quantification of Sulfalene and its volatile impurities. nih.gov Meglumine is not suitable for direct GC analysis due to its high polarity and number of hydroxyl groups.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique often used for preliminary screening, identification, and purity checks. researchgate.net For Sulfalene, separation is typically achieved on silica (B1680970) gel plates with a suitable mobile phase, such as a mixture of chloroform, methanol (B129727), and ammonia. researchgate.net Visualization can be accomplished under UV light (254 nm) or by using a staining reagent like fluorescamine. nih.gov TLC is particularly useful in research for monitoring reaction progress or for rapidly screening multiple samples for the presence of the active ingredient and major impurities. nih.gov
X-ray Diffraction (XRD) Studies for Crystalline Structure Analysis of this compound
X-ray Diffraction (XRD) stands as a cornerstone technique for the elucidation of the crystalline structure of pharmaceutical solids. The arrangement of atoms in a crystal lattice, referred to as its crystal structure, dictates many of the material's properties, including solubility, stability, and bioavailability. While specific crystallographic data for the combined salt "this compound" is not extensively documented in publicly available literature, an analysis of its constituent components, Sulfalene and Meglumine, provides a foundational understanding of what to expect from the crystalline form of the salt.
Powder X-ray diffraction (PXRD) is a rapid and essential method for obtaining fundamental information about the structure of a material, allowing for the quick differentiation between various solid phases. mdpi.com For new polymorphic forms, single-crystal X-ray diffraction (SCXRD) can provide the detailed three-dimensional structure. mdpi.com
Research on Meglumine has shown its own characteristic diffraction peaks. For instance, in one study, Meglumine exhibited diffraction peaks at 2θ values of 8.93°, 9.71°, 12.44°, 17.29°, 17.92°, 19.50°, and 21.95°. researchgate.net The crystal structure of Sulfalene has also been determined, with data available in crystallographic databases such as the Cambridge Structural Database. nih.gov
Interactive Data Table: Illustrative XRD Peak Comparison
The following table is a hypothetical representation to illustrate how XRD data for this compound would be compared against its individual components. Actual experimental data would be required for a definitive analysis.
| Compound | Characteristic 2θ Peaks (Illustrative) | Crystal System (Hypothetical) | Space Group (Hypothetical) |
| Sulfalene | 10.5°, 15.2°, 21.8°, 25.1° | Monoclinic | P2₁/c |
| Meglumine | 8.9°, 9.7°, 12.4°, 17.3°, 17.9°, 19.5°, 21.9° | Orthorhombic | P2₁2₁2₁ |
| This compound | 11.2°, 16.8°, 20.5°, 22.3°, 28.9° | Triclinic | P-1 |
Electrochemical Methods in this compound Characterization Research
Electrochemical methods offer a sensitive and informative approach to characterizing pharmaceutical compounds by investigating their redox properties. For this compound, these techniques can provide valuable insights into its behavior in solution, including its oxidation and reduction potentials, electron transfer kinetics, and potential for quantification in various matrices.
The electrochemical behavior of this compound will be a composite of the electrochemical activities of the Sulfalene and Meglumine moieties. Sulfonamides, the class of compounds to which Sulfalene belongs, are known to be electrochemically active. For instance, studies on similar compounds like sulfanilamide (B372717) have shown an irreversible oxidation peak, indicating that the process is diffusion-controlled. nih.gov The oxidation likely occurs at the amino group on the benzene ring.
Meglumine itself can also be electrochemically oxidized. Research has demonstrated the electrocatalytic oxidation of meglumine in an alkaline medium using cyclic voltammetry and chronoamperometry. researchgate.netub.edu These electrochemical methods have been used to determine kinetic parameters such as the electron transfer coefficient, the total number of electrons involved in the reaction, and the standard heterogeneous rate constant. researchgate.net
Therefore, the electrochemical characterization of this compound would likely involve techniques such as:
Cyclic Voltammetry (CV): To identify the oxidation and reduction potentials of the compound and to assess the reversibility of the electrochemical processes.
Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): For more sensitive quantitative analysis. These techniques can be optimized to develop analytical methods for the determination of this compound in various samples. nih.gov
Electrochemical Impedance Spectroscopy (EIS): To investigate the electron transfer properties at the electrode-solution interface.
The insights gained from these studies could be instrumental in understanding the metabolic fate of this compound or in developing novel analytical methods for its detection and quantification.
Interactive Data Table: Potential Electrochemical Parameters of this compound
The following table presents a hypothetical summary of electrochemical data that could be obtained for this compound based on studies of its components and related compounds.
| Electrochemical Technique | Parameter | Hypothetical Value/Observation for this compound | Significance in Research |
| Cyclic Voltammetry (CV) | Oxidation Potential (Epa) | ~ +1.1 V (vs. Ag/AgCl) | Indicates the potential at which the compound is oxidized. |
| Cyclic Voltammetry (CV) | Process Type | Irreversible | Suggests that the oxidized form of the compound is not stable and does not readily convert back to the original form. |
| Square-Wave Voltammetry (SWV) | Limit of Detection (LOD) | ~ 0.9 µmol/L | Demonstrates the sensitivity of the analytical method for detecting low concentrations. |
| Square-Wave Voltammetry (SWV) | Linear Range | 5.0 - 75.0 µmol/L | Defines the concentration range over which the method provides a linear response for quantification. |
Molecular and Cellular Mechanism of Action of Sulfalene Meglumine Preclinical in Vitro Focus
Identification and Characterization of Biological Targets
The primary biological target of sulfalene (B1681184) is the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govpatsnap.compatsnap.comiiab.me This enzyme plays a crucial role in the folate biosynthesis pathway of bacteria and some protozoa. patsnap.comnih.gov
Ligand Binding Studies with Recombinant Proteins
Biochemical Pathway Perturbations in Microbial Systems (In Vitro Models)
By inhibiting DHPS, sulfalene sets off a cascade of biochemical disruptions within microbial cells, primarily centered on the folate synthesis pathway and its downstream consequences. patsnap.compatsnap.comnih.gov
Disruption of Folate Synthesis Pathway Components
The primary perturbation caused by sulfalene is the blockade of the de novo synthesis of folic acid. cymitquimica.compatsnap.compatsnap.com Folate is an essential cofactor in various metabolic processes. patsnap.com The inhibition of DHPS directly leads to a depletion of dihydropteroate and, consequently, dihydrofolate and its active form, tetrahydrofolate. nih.govontosight.ai This disruption is a key mechanism of action for sulfonamides. nih.gov
Effects on Downstream Macromolecular Synthesis (DNA, RNA, Protein)
The depletion of tetrahydrofolate has significant downstream effects on the synthesis of essential macromolecules. patsnap.comnih.gov Tetrahydrofolate is crucial for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. ontosight.aimdpi.com Consequently, the inhibition of folate synthesis by sulfalene leads to impaired DNA and RNA synthesis, which in turn halts protein production. patsnap.compatsnap.com This ultimately results in the inhibition of bacterial growth and replication, a bacteriostatic effect. patsnap.comnih.gov The disruption of these fundamental cellular processes is the ultimate cause of the antimicrobial activity of sulfalene. nih.gov
Investigation of Intracellular Accumulation and Distribution in Model Systems (In Vitro Cell Models)
For sulfalene to be effective, it must reach its intracellular target, DHPS. Studies have shown that sulfonamides can accumulate within microbial cells. nih.gov Research on other sulfonamides, like sulfamethoxazole, has indicated that infected erythrocytes can take up more of the drug than uninfected erythrocytes. nih.gov This suggests a potential mechanism for concentrating the drug at the site of infection. While specific studies on the intracellular accumulation and distribution of sulfalene meglumine (B1676163) in various in vitro cell models are not detailed in the provided results, it is a critical area of investigation to fully understand its cellular pharmacology. nih.govnih.govmdpi.comcore.ac.uk In one study, erythrocyte levels of sulfalene were measured in volunteers, indicating the drug's ability to penetrate and accumulate in these cells. acpjournals.orgsci-hub.senih.govresearchgate.net
Elucidation of Resistance Mechanisms in In Vitro Settings
The emergence of resistance to antimicrobial agents is a significant challenge in the treatment of infectious diseases. For sulfalene, a long-acting sulfonamide, resistance mechanisms have been primarily investigated in preclinical, in vitro models, particularly in the context of the malaria parasite, Plasmodium falciparum. These studies have focused on two principal molecular pathways: modifications of the drug's primary enzyme target and the role of membrane transport proteins in drug accumulation.
Analysis of Target Enzyme Mutations and Alterations
The primary mechanism of action of sulfalene, like other sulfonamides, is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.govpatsnap.com This enzyme is crucial in the folate biosynthesis pathway of many pathogens, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyldihydropterin pyrophosphate. By mimicking PABA, sulfalene blocks this essential metabolic step, leading to a depletion of folic acid derivatives necessary for nucleotide synthesis and, consequently, inhibiting pathogen growth and replication. patsnap.com
In vitro studies have conclusively demonstrated that the principal mechanism of resistance to sulfonamides is the acquisition of specific point mutations in the gene encoding DHPS (pfdhps in P. falciparum). plos.org These mutations alter the amino acid sequence of the enzyme, reducing its binding affinity for sulfalene and other sulfonamides, thereby diminishing the drug's inhibitory effect. While much of the specific research has been conducted using sulfadoxine, the findings are considered broadly applicable to the entire class of sulfa drugs, including sulfalene, due to established cross-resistance. oup.com
Kinetic studies of different DHPS enzyme alleles have shown a direct correlation between the number of mutations and the level of resistance. plos.org The accumulation of these mutations occurs in a stepwise fashion, leading to progressively higher levels of drug tolerance. The most frequently observed and clinically significant mutations in P. falciparum DHPS occur at codons 436, 437, 540, 581, and 613. plos.orgfrontiersin.org
Initial single mutations, such as A437G, confer a moderate level of resistance. The addition of subsequent mutations, like K540E, further increases the resistance level. frontiersin.org The combination of these mutations into double, triple, or even more complex haplotypes is associated with high-level resistance to sulfadoxine-pyrimethamine (B1208122) combinations. frontiersin.orgspringermedizin.de For instance, the double mutant haplotype with mutations at A437G and K540E is a significant predictor of reduced drug efficacy. springermedizin.de
| DHPS Mutation/Haplotype | Associated In Vitro Resistance Level to Sulfonamides | Key Research Findings |
|---|---|---|
| Wild Type (e.g., SAKAA) | Sensitive | The ancestral, non-mutated form of the DHPS enzyme is effectively inhibited by sulfalene and other sulfonamides. plos.org |
| Single Mutant (e.g., A437G) | Low to Moderate | Confers a primary level of resistance. This mutation is one of the most common initial changes observed. plos.orgfrontiersin.org |
| Double Mutant (e.g., A437G + K540E) | Moderate to High | Significantly increases resistance compared to single mutations. This combination is strongly associated with treatment failure in vivo. springermedizin.de |
| Triple Mutant (e.g., A437G + K540E + A581G) | High | Associated with very high levels of in vitro resistance and widespread clinical failure of sulfadoxine-pyrimethamine. plos.org |
Characterization of Efflux Pump Expression and Activity
Beyond target site mutations, another mechanism of drug resistance involves reducing the intracellular concentration of the drug, often mediated by membrane-bound transporter proteins. In bacteria and eukaryotic cells, ATP-binding cassette (ABC) transporters are a major family of proteins that can function as efflux pumps, actively expelling xenobiotics from the cell. bioivt.comoaepublish.com
The role of such transporters in sulfalene resistance is an area of ongoing investigation, with evidence suggesting a complex interplay. In P. falciparum, several ABC transporters have been identified, including the P. falciparum multidrug resistance protein 1 (PfMRP1). nih.gov Studies have explored the association between polymorphisms in the pfmrp1 gene and the clinical outcomes of sulfadoxine-pyrimethamine treatment. One notable study identified a single nucleotide polymorphism (SNP) at amino acid position 1466 (K1466R) in PfMRP1 that was selected for in parasites following treatment with sulfadoxine-pyrimethamine, suggesting a role for this transporter in the drug's mode of action or resistance to it. researchgate.net
Interestingly, further research into the function of PfMRP1 has produced nuanced findings. Contrary to the typical role of an efflux pump that would expel drugs, some studies suggest PfMRP1 may function as an importer for certain molecules. mesamalaria.org For example, the disruption of the pfmrp1 gene was shown to decrease the accumulation of fluorescent antifolate molecules inside the parasite. mesamalaria.org This finding raises the hypothesis that PfMRP1 might be involved in the uptake of folates or antifolate drugs like sulfalene, and that alterations in its function could contribute to resistance by reducing drug import, rather than increasing its export.
In vitro methods to characterize the activity of these transporters typically involve using cell lines that overexpress a specific pump, such as P-glycoprotein (P-gp/ABCB1) or MRP1. oaepublish.com These experimental systems allow for the direct measurement of drug transport. Bidirectional transport assays using polarized cell monolayers, such as Caco-2 cells, can determine if a compound is a substrate of an efflux pump by measuring its movement from the basolateral to the apical side, against a concentration gradient. wuxiapptec.com The use of specific inhibitors of these pumps can further confirm their involvement; a reversal of resistance or an increase in intracellular drug concentration in the presence of an inhibitor points to the pump's role. oaepublish.comwuxiapptec.com While these methods are well-established, direct in vitro studies characterizing the expression and specific activity of efflux or influx pumps in response to sulfalene meglumine are not yet extensively documented in the scientific literature.
| Transporter | Organism/System | Observed In Vitro Activity/Association with Sulfonamides | Hypothesized Resistance Mechanism |
|---|---|---|---|
| PfMRP1 | Plasmodium falciparum | A polymorphism (K1466R) was selected post-sulfadoxine-pyrimethamine treatment. researchgate.net Gene disruption led to reduced accumulation of fluorescent antifolates. mesamalaria.org | May contribute to resistance by reduced import of the drug into the parasite, rather than active efflux. |
| General ABC Transporters (e.g., P-gp, MRP1) | Human Cancer Cell Lines (e.g., MCF-7) | Used in general screening to determine if compounds are substrates for efflux. Rose bengal, for example, is a substrate for P-gp, BCRP, and MRP1. oaepublish.com | Active efflux of the drug from the target cell, reducing intracellular concentration and efficacy. This is a general mechanism not yet specifically detailed for sulfalene. |
Computational and Theoretical Chemistry of Sulfalene Meglumine
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. jocpr.commdpi.com For sulfonamides like sulfalene (B1681184), QSAR studies are instrumental in understanding the structural requirements for their antibacterial and other biological activities.
QSAR models are developed by establishing a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activities. jocpr.commedcraveonline.com These models can then be used to predict the activity of new, unsynthesized compounds. medcraveonline.com For sulfonamides, QSAR studies have been employed to predict their inhibitory activity against various enzymes, including dihydropteroate (B1496061) synthase (DHPS), the primary target for their antibacterial action. arkat-usa.orgnih.govnih.gov
Key steps in QSAR model development include:
Data Set Selection: A series of structurally related sulfonamides with known biological activities is chosen. mdpi.com
Descriptor Calculation: Various molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated for each molecule. jocpr.comnih.gov
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are used to create the QSAR model. sums.ac.irscispace.comjbclinpharm.org
Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability. scispace.comjbclinpharm.org
QSAR studies on sulfonamides have revealed that descriptors related to electronic properties, molecular shape, and hydrophobicity often play a significant role in their biological activity. For instance, studies have shown that the electronic and physicochemical parameters of sulfa drugs can influence their carcinogenic activity. sums.ac.ir In the context of antibacterial activity, QSAR models have indicated that both topological and geometrical parameters can be significant predictors of the inhibitory activity of sulfonamides against enzymes like DHPS. arkat-usa.orgsums.ac.ir For example, a QSAR study on a series of sulfa drugs as inhibitors of Pneumocystis carinii DHPS found that a 3D-QSAR approach (Comparative Molecular Field Analysis - CoMFA) yielded a robust model with high predictive power. nih.gov
Table 1: Examples of Descriptor Classes Used in QSAR Studies of Sulfonamides
| Descriptor Class | Examples | Relevance to Biological Activity |
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions with the target protein. |
| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule into the active site of the enzyme. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the transport of the drug to the target site and its binding to hydrophobic pockets. |
| Topological | Connectivity indices, Shape indices | Encodes information about the branching and shape of the molecule. |
| Quantum-Chemical | Total energy, Heat of formation, Hardness | Provides insights into the molecule's reactivity and stability. nih.gov |
This table is a representative summary and not exhaustive.
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as sulfalene, and its biological target at an atomic level. nih.govrsc.org These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex, which are crucial for understanding the mechanism of action and for designing more effective drugs. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For sulfalene and other sulfonamides, the primary target is dihydropteroate synthase (DHPS). nih.govresearchgate.net Docking studies have been instrumental in elucidating how these drugs mimic the natural substrate, p-aminobenzoic acid (PABA), and bind to the active site of DHPS, thereby inhibiting folic acid synthesis in bacteria. researchgate.netjmchemsci.com The process involves:
Preparing the 3D structures of the ligand (sulfalene) and the target protein (DHPS).
Using a docking algorithm to explore various possible binding poses of the ligand in the active site of the protein.
Scoring the different poses based on their binding energy to identify the most favorable one. chula.ac.th
Docking studies on sulfonamides have identified key amino acid residues in the DHPS active site that are crucial for binding. gaacademy.org These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions. jmchemsci.comgaacademy.org
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, complementing the static picture obtained from molecular docking. nih.gov MD simulations can assess the stability of the docked pose and provide a more accurate estimation of the binding free energy. rsc.orgpeerj.com The simulation involves:
Placing the docked complex in a simulated physiological environment (e.g., a box of water molecules).
Calculating the forces between all atoms in the system and using Newton's laws of motion to predict their movements over a specific period.
Analyzing the trajectory of the atoms to understand the flexibility of the protein and the stability of the ligand's interactions. peerj.com
Table 2: Key Parameters from Molecular Docking and MD Simulations of Sulfonamides
| Parameter | Description | Significance |
| Binding Energy (kcal/mol) | The energy released upon the formation of the ligand-protein complex. A lower value indicates a stronger binding affinity. | Predicts the potency of the inhibitor. chula.ac.th |
| Inhibition Constant (Ki) | A measure of the inhibitor's potency; it is the concentration of inhibitor required to produce half-maximum inhibition. | Quantifies the effectiveness of the drug. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the protein and the ligand's binding pose during the simulation. |
| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the protein. | Highlights key interactions responsible for binding specificity and affinity. |
| Interaction Energy | The sum of van der Waals and electrostatic energies between the ligand and the protein. | Provides a detailed breakdown of the forces contributing to binding. |
This table is a representative summary and not exhaustive.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules like sulfalene. aspbs.com These methods provide fundamental insights into the molecule's properties that govern its biological activity. Density Functional Theory (DFT) is a commonly used quantum chemical method for such studies. mdpi.comresearchgate.net
By performing quantum chemical calculations, it is possible to determine various molecular properties, including:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms in the molecule. researchgate.net
Distribution of Electronic Charge: The partial charges on each atom, which influence how the molecule interacts with its environment and biological targets.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.
Molecular Electrostatic Potential (MESP): A map of the electrostatic potential on the surface of the molecule, which helps to identify regions that are prone to electrophilic or nucleophilic attack. mdpi.com
For sulfonamides, quantum chemical calculations can help to explain their mechanism of action at an electronic level. For example, by analyzing the electronic properties of the sulfonamide group (-SO2NH-), researchers can understand its role in binding to the zinc ion in the active site of enzymes like carbonic anhydrase. arkat-usa.orgjbclinpharm.org These calculations can also be used to derive reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, which can be correlated with the biological activity of the compounds. researchgate.net
Table 3: Key Parameters from Quantum Chemical Calculations of Sulfonamides
| Parameter | Description | Significance in Reactivity and Interaction |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability of the molecule to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of the molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap indicates higher chemical stability and lower reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form dipole-dipole interactions. |
| Mulliken Atomic Charges | The partial charge assigned to each atom in the molecule. | Helps to identify atoms involved in electrostatic interactions with the target protein. |
| Global Hardness/Softness | Measures the resistance to change in electron distribution. | Predicts the reactivity of the molecule; soft molecules are generally more reactive. |
This table is a representative summary and not exhaustive.
In Silico Prediction of Putative Biological Interactions and Binding Affinities
In silico methods for predicting biological interactions and binding affinities encompass a range of computational techniques that aim to identify potential biological targets for a given compound and to estimate the strength of their interaction. chemrxiv.orgnih.gov These approaches are particularly valuable in the early stages of drug discovery for hypothesis generation and for prioritizing compounds for experimental testing. nih.gov
For sulfalene meglumine (B1676163), these methods can be used to:
Predict Potential Off-Target Interactions: By screening sulfalene against a large database of protein structures, it is possible to identify potential unintended binding partners, which could be related to side effects.
Identify New Potential Therapeutic Targets: Conversely, these methods can suggest new therapeutic applications for sulfalene by identifying novel protein targets with which it may interact favorably.
Estimate Binding Affinities: Computational tools can provide an estimation of the binding affinity (e.g., in terms of binding energy or inhibition constant) for the interaction of sulfalene with various proteins. chemrxiv.org
The methodologies used for these predictions often involve a combination of ligand-based and structure-based approaches. Ligand-based methods rely on the principle that similar molecules tend to have similar biological activities. nih.gov Structure-based methods, such as molecular docking, utilize the 3D structure of the target protein to predict binding. nih.gov
Recent advances in machine learning and deep learning have further enhanced the capabilities of in silico prediction. biorxiv.org These models can be trained on large datasets of known protein-ligand interactions to predict new interactions with high accuracy. biorxiv.org For sulfonamides, these predictive models can be used to screen large virtual libraries of compounds to identify those with the highest predicted binding affinity for a specific target, such as DHPS from a particular pathogen. rsc.org This can accelerate the discovery of new and more potent sulfonamide-based drugs.
Table 4: Common In Silico Approaches for Predicting Biological Interactions
| Approach | Description | Application for Sulfalene Meglumine |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. nih.gov | Predicting the interaction of sulfalene with DHPS and other potential targets. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Developing a model for DHPS inhibitors to guide the design of new sulfonamides. |
| Virtual Screening | Computationally screens large libraries of compounds against a target protein to identify potential hits. | Identifying novel sulfonamide derivatives with improved binding affinity for DHPS. |
| Machine Learning/AI | Uses algorithms trained on known data to predict protein-ligand interactions and binding affinities. biorxiv.org | Predicting the broader biological activity profile of sulfalene and identifying potential new applications. |
| Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | More rigorous methods to estimate the binding affinity of a ligand-protein complex. | Providing a more accurate assessment of the binding strength of sulfalene to its targets. rsc.org |
This table is a representative summary and not exhaustive.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling Excluding Human in Vivo Data
In Vitro Models for Absorption and Distribution Research
In vitro models are essential for predicting how a drug might be absorbed and distributed in a biological system. These assays provide early insights into a compound's potential bioavailability and tissue penetration.
To predict the oral absorption of a drug, in vitro permeability assays using cell monolayers that mimic the intestinal barrier are widely employed. nih.govmedtechbcn.com The Caco-2 cell line, derived from human colorectal carcinoma, is a standard model for this purpose. evotec.comnih.gov When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, simulating the epithelial lining of the small intestine. evotec.comnih.gov
The permeability of a compound is determined by adding it to one side of the monolayer (apical, representing the intestine) and measuring its rate of appearance on the other side (basolateral, representing the bloodstream). evotec.com This generates an apparent permeability coefficient (Papp). evotec.com Bidirectional assays, measuring transport from apical-to-basolateral (A-B) and basolateral-to-apical (B-A), can also identify whether a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit absorption. evotec.com
Specific data from Caco-2 cell permeability assays for sulfalene (B1681184) meglumine (B1676163), which would quantify its Papp value and efflux ratio, are not available in the reviewed scientific literature.
Table 1: Caco-2 Permeability Data for Sulfalene Meglumine
| Parameter | Value | Reference |
|---|---|---|
| Apparent Permeability (Papp A→B) | Data not available | N/A |
| Apparent Permeability (Papp B→A) | Data not available | N/A |
| Efflux Ratio (Papp B→A / Papp A→B) | Data not available | N/A |
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic profile. nih.govrsc.org Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, be metabolized, and be excreted. bioivt.com Therefore, determining the fraction unbound (fu) is crucial for preclinical development. bioivt.com
In vitro assays, most commonly equilibrium dialysis or ultrafiltration, are used to measure plasma protein binding. nih.govbioivt.com These experiments involve incubating the drug with plasma from various preclinical species (e.g., mouse, rat, dog, monkey) and separating the free drug from the protein-bound drug. bioivt.com Significant differences in protein binding between preclinical species and humans can impact the translation of pharmacokinetic and pharmacodynamic data. rsc.org
Quantitative data detailing the in vitro plasma protein binding percentage or the unbound fraction (fu) of this compound in plasma from common preclinical animal species could not be identified in the public scientific literature.
Table 2: In Vitro Plasma Protein Binding of this compound in Preclinical Species
| Species | Fraction Unbound (fu) | Assay Method | Reference |
|---|---|---|---|
| Rat | Data not available | N/A | N/A |
| Dog | Data not available | N/A | N/A |
| Monkey | Data not available | N/A | N/A |
Theoretical and In Vitro Biotransformation Pathways
Understanding how a compound is metabolized is key to predicting its clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites. In vitro metabolism studies are a cornerstone of this evaluation.
The metabolic stability of a compound is its susceptibility to biotransformation, which is often assessed using liver microsomes. thermofisher.com Liver microsomes are subcellular fractions that are enriched with Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. thermofisher.combioivt.com In these assays, the compound is incubated with liver microsomes from different species, and the rate of its disappearance over time is measured. thermofisher.com This allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). europa.eu These values help predict the hepatic clearance of a drug in vivo. europa.eu
In conjunction with stability assays, these in vitro systems are used for metabolite identification. europa.eunih.gov By analyzing the incubation mixture with advanced analytical techniques, the structures of metabolites formed by Phase I (and sometimes Phase II) enzymes can be elucidated. europa.eu
Specific preclinical data on the metabolic stability of this compound in liver microsomes from any animal species, including its in vitro half-life or intrinsic clearance, have not been reported in the available literature. Likewise, studies identifying specific metabolites of this compound from these in vitro systems are not publicly available.
Table 3: In Vitro Microsomal Stability of this compound
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Major Metabolites Identified (in vitro) | Reference |
|---|---|---|---|---|
| Rat | Data not available | Data not available | Data not available | N/A |
| Mouse | Data not available | Data not available | Data not available | N/A |
Enzyme kinetic studies are performed to understand the specific enzymes responsible for a drug's metabolism and the characteristics of those interactions. mdpi.com These studies typically use recombinant human or animal-specific cytochrome P450 (CYP) enzymes to identify which isoforms (e.g., CYP3A4, CYP2C9) are involved in the compound's biotransformation. bioivt.com
The primary goal is to determine kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax). nih.gov These parameters provide insight into the efficiency and capacity of the metabolic pathway. nih.gov This information is critical for predicting potential drug-drug interactions, as co-administered drugs can inhibit or induce these enzymes, altering the drug's clearance and exposure. biomolther.org
Research identifying the specific drug-metabolizing enzymes responsible for the biotransformation of this compound and the associated kinetic parameters (Km, Vmax) is not available in the reviewed scientific literature.
Table 4: Enzyme Kinetics of this compound Metabolism
| Enzyme Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Type of Inhibition Studied | Reference |
|---|---|---|---|---|
| Rat (Specify Isoform) | Data not available | Data not available | Data not available | N/A |
| Dog (Specify Isoform) | Data not available | Data not available | Data not available | N/A |
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation (Non-Human Specific)
Physiologically based pharmacokinetic (PBPK) modeling is a computational technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of a chemical in different species. mdpi.comgoogle.com These models consist of compartments representing real organs and tissues, interconnected by blood flow, and integrate data on the compound's physicochemical properties, in vitro data (like permeability, protein binding, and metabolic clearance), and the physiological parameters of the species being modeled. google.comcertara.com
In preclinical settings, PBPK models are developed and verified using data from animal studies. curtiscoulter.com Once validated, they can be used to simulate pharmacokinetics under different conditions and are particularly valuable for extrapolating data across species, for instance, from rats and dogs to monkeys or for making initial predictions for humans. mdpi.com
A specific, validated PBPK model for this compound in any non-human species has not been described in the published scientific literature. The development of such a model would require the foundational in vitro and in vivo data outlined in the preceding sections.
Advanced Research Applications and Methodological Contributions of Sulfalene Meglumine
Utilization of Sulfalene (B1681184) Meglumine (B1676163) as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule used to selectively modulate a specific protein's function, thereby allowing researchers to study that protein's role in broader biological processes. Sulfalene serves as a classic chemical probe for investigating the folate biosynthesis pathway, which is essential for the survival of many pathogens, including bacteria and protozoa. patsnap.com
The primary molecular target of sulfalene is the enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.com By its structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA), sulfalene acts as a competitive inhibitor. patsnap.com This selective inhibition blocks the synthesis of dihydropteroic acid, a critical precursor to folic acid. Since many microorganisms must synthesize their own folate while mammals obtain it from their diet, sulfalene's action is specific to the microbial pathway. patsnap.com
Researchers utilize sulfalene to:
Elucidate Enzyme Function and Kinetics: By introducing sulfalene into cellular or biochemical assays, scientists can study the catalytic mechanism of DHPS and understand how its inhibition impacts cellular homeostasis and replication. nih.gov
Validate the Folate Pathway as a Drug Target: The efficacy of sulfalene in arresting microbial growth validates DHPS as a crucial and vulnerable point in the pathogen's metabolic machinery. This validation encourages the search for novel inhibitors of DHPS or other enzymes in the same pathway. nih.gov
Investigate Metabolic Redundancy: By blocking a key node in the folate pathway, sulfalene can be used to explore whether microorganisms possess alternative or bypass pathways for folate synthesis or uptake, contributing to a deeper understanding of microbial metabolic flexibility. patsnap.com
The use of sulfalene as a chemical probe has been instrumental in dissecting the components of the folate metabolic cycle, confirming the essentiality of DHPS and paving the way for the development of other drugs targeting this vital pathway. researchgate.net
Integration into High-Throughput Screening Assay Development and Validation
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. frontiersin.org The development and validation of robust HTS assays are critical for the success of these campaigns. Known bioactive compounds, or "tool compounds," like sulfalene, play a crucial role in this process, particularly in the search for new antimalarial agents.
During the development of an HTS assay, tool compounds are used to:
Establish Assay Robustness: A new screening protocol must be validated to ensure it can reliably detect inhibitors. Assays are often validated using a set of known active and inactive compounds. For instance, in the development of an imaging-based HTS assay to find molecules that block Plasmodium falciparum transmission, a set of 50 known antimalarials from diverse chemical families was used for validation. nih.gov As a well-characterized antimalarial, sulfalene is a suitable candidate for inclusion in such validation sets.
Define Quality Control Parameters: HTS assays rely on statistical metrics like the Z'-factor to determine their quality and reliability. researchgate.net Known inhibitors are used as positive controls to establish the dynamic range of the assay and ensure these quality metrics are met.
Counterscreening and Hit Triage: After a primary screen identifies "hits," these compounds are often tested in secondary assays to eliminate false positives. For example, in a screen for inhibitors of protein synthesis in P. falciparum, hits are assessed in counterscreens to rule out compounds that interfere with the reporter system (e.g., luciferase) rather than the biological target. nih.gov
While specific publications may not always list every compound in a validation panel, the principle of using well-vetted drugs like sulfalene is standard practice in the development of reliable HTS platforms for antimalarial drug discovery. frontiersin.orgnih.gov
Contributions to the Fundamental Understanding of Antimicrobial Resistance Mechanisms
The widespread use of sulfonamides has been met with the evolution and spread of resistance, making this class of drugs a key subject for research into resistance mechanisms. Sulfalene has been central to studies aimed at understanding how pathogens, particularly the malaria parasite Plasmodium falciparum, evade the action of antifolate drugs. nih.gov
Research involving sulfalene has revealed that the primary mechanism of resistance is the alteration of its target enzyme, DHPS. nih.govresearchgate.net This occurs through specific point mutations in the parasite's pfdhps gene. These mutations reduce the binding affinity of sulfalene for the enzyme's active site, allowing the natural substrate, PABA, to bind preferentially and folate synthesis to continue. nih.govnih.gov
Key findings from this research include:
Identification of Key Mutations: Molecular analysis of resistant P. falciparum strains has identified a series of key point mutations in the pfdhps gene that confer resistance. The accumulation of multiple mutations often leads to higher levels of resistance. nih.gov
Understanding the Structural Basis of Resistance: Structural biology studies, including X-ray crystallography of the DHPS enzyme, have shown how these mutations alter the architecture of the active site. nih.gov This provides a detailed picture of how resistance emerges at a molecular level and can guide the design of new drugs capable of inhibiting these mutated enzymes. researchgate.net
Tracking the Spread of Resistance: The genetic markers of resistance (i.e., the specific pfdhps mutations) serve as powerful epidemiological tools. Researchers can screen parasite populations in different geographic regions to monitor the prevalence and spread of sulfalene-resistant malaria, informing public health strategies. nih.gov
This body of research, to which studies involving sulfalene have significantly contributed, has not only explained the failure of certain therapies but has also provided a generalizable model for how drug resistance evolves through target modification. researchgate.net
| Resistance Mechanism | Description | Molecular Basis | Example Pathogen |
|---|---|---|---|
| Target Modification | Alteration of the drug's target enzyme, reducing binding affinity for the drug. | Stepwise accumulation of point mutations in the pfdhps gene. researchgate.netnih.gov | Plasmodium falciparum |
| Enzyme Overproduction | Increased expression of the target enzyme (DHPS), effectively diluting the inhibitor's effect. | Gene amplification or upregulation of gene expression. | Various Bacteria |
| Metabolic Bypass | Acquisition of an alternative metabolic pathway to produce the essential nutrient (folate). | Uptake of exogenous folate from the host environment. | Various Bacteria |
| Acquisition of Resistant Enzyme | Horizontal gene transfer of a foreign, drug-resistant version of the target enzyme. | Acquisition of plasmids carrying resistant sul1 or sul2 genes. | Gram-negative bacteria |
Development of Research Tools and Reference Standards for Sulfalene Meglumine
The reliability and reproducibility of scientific research depend heavily on the availability of high-quality, well-characterized materials. researchgate.net For chemical compounds like this compound, this includes the development and use of certified reference standards.
A reference standard is a highly purified substance used as a measurement benchmark in analytical tests. casss.org These standards are essential for:
Quality Control (QC) of Pharmaceuticals: Manufacturers use reference standards to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs) and finished products.
Method Validation: When developing new analytical methods, such as High-Performance Liquid Chromatography (HPLC) techniques for screening antimalarial drugs, reference standards are required to validate the method's accuracy, precision, and linearity. scirp.org
Research and Development: In a research setting, reference standards ensure that experimental results are based on a known chemical entity, allowing for accurate interpretation and comparison of data across different laboratories. synzeal.com
Certified reference materials for both sulfalene and meglumine are commercially available from various suppliers. These standards are produced under stringent quality management systems (e.g., ISO 17034) and are accompanied by a Certificate of Analysis detailing their properties and purity, ensuring their suitability for regulatory and research applications. researchgate.neteuropean-accreditation.org
| Property | Sulfalene | Meglumine |
|---|---|---|
| Chemical Formula | C₁₁H₁₂N₄O₃S | C₇H₁₇NO₅ |
| Synonym | Sulfametopyrazine | N-Methyl-D-glucamine |
| Primary Use as Standard | Assay of active ingredient, impurity profiling, analytical method validation. scirp.org | Used as a standard for the excipient, formulation studies. |
| Typical Application | Pharmaceutical quality control, research on antimicrobial resistance. synzeal.com | Pharmaceutical formulation development, quality control. |
The availability of these tools is a prerequisite for the advanced research applications described previously, forming the foundation upon which accurate and reliable scientific knowledge is built.
Emerging Research Frontiers and Methodological Challenges in Sulfalene Meglumine Studies
Integration of Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies
The advent of 'omics' technologies has revolutionized the way we study the effects of drugs on biological systems. biobide.com These high-throughput methods allow for a comprehensive analysis of the molecular landscape of a cell or organism, providing a more holistic view of a drug's mechanism of action. biobide.comnumberanalytics.com For sulfalene (B1681184) meglumine (B1676163), the integration of proteomics and metabolomics offers a powerful approach to elucidate its complex interactions within the body. frontiersin.org
Proteomics involves the large-scale study of proteins, their structures, and their functions. numberanalytics.com In the context of sulfalene meglumine, proteomics can be used to:
Identify Protein Targets: Beyond its known target, dihydropteroate (B1496061) synthase, proteomics can help identify other proteins that may interact with this compound, potentially revealing novel mechanisms of action or off-target effects.
Analyze Protein Expression Changes: Researchers can analyze how this compound treatment alters the proteome of a cell or organism, providing insights into the downstream effects of the drug. mdpi.com
Investigate Post-Translational Modifications: Proteomics can also be used to study how this compound may influence post-translational modifications of proteins, which can have a significant impact on their function.
Metabolomics , the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, complements proteomics by providing a snapshot of the metabolic state of a cell. frontiersin.org For this compound, metabolomics can be used to:
Map Metabolic Pathways: By analyzing the changes in metabolite levels, researchers can map the metabolic pathways affected by this compound, providing a more detailed understanding of its mechanism of action.
Identify Biomarkers: Metabolomics can help identify biomarkers that can be used to monitor the efficacy of this compound treatment or to predict which patients are most likely to respond to the drug. revespcardiol.org
Assess Drug Metabolism: This technology can also be used to study the metabolism of this compound itself, identifying the metabolic byproducts and their potential biological activities.
Table 1: Applications of 'Omics' Technologies in this compound Research
| 'Omics' Technology | Application in this compound Research | Potential Insights |
| Proteomics | Identification of direct and indirect protein targets. | Uncovering novel mechanisms of action and off-target effects. |
| Analysis of changes in protein expression profiles. | Understanding the downstream cellular response to the drug. | |
| Metabolomics | Profiling of metabolic changes in response to treatment. | Mapping affected metabolic pathways and identifying biomarkers. revespcardiol.org |
| Studying the metabolic fate of this compound. | Characterizing drug metabolism and identifying active metabolites. | |
| Integrated 'Omics' | Combining proteomic and metabolomic datasets. | Providing a systems-level understanding of the drug's effects. |
While the application of 'omics' technologies to this compound is still in its early stages, the potential for new discoveries is vast. These advanced methods will be instrumental in unlocking the full therapeutic potential of this and other sulfonamide drugs.
Development of Novel Analytical Probes and Detection Systems for Research Purposes
The development of sensitive and selective analytical methods is crucial for advancing our understanding of this compound. researchgate.net Novel analytical probes and detection systems are needed to accurately measure the concentration of the drug in biological samples, to study its interactions with its target, and to screen for new sulfonamide compounds with improved properties. nih.gov
Recent advances in analytical chemistry have led to the development of a variety of new tools that can be applied to this compound research. These include:
Fluorescent Probes: These are molecules that emit light when they bind to a specific target. rsc.org Fluorescent probes can be designed to be highly specific for this compound, allowing for its detection in complex biological matrices with high sensitivity. nih.gov These probes can be used in a variety of applications, including cellular imaging and high-throughput screening assays. researchgate.net
Electrochemical Sensors: These devices measure the change in an electrical signal that occurs when an analyte, such as this compound, interacts with a sensor surface. nih.gov Electrochemical sensors are often portable, inexpensive, and can provide real-time measurements, making them ideal for point-of-care diagnostics and environmental monitoring.
Mass Spectrometry-Based Methods: Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of drugs and their metabolites. nih.gov Advanced MS methods, such as high-resolution mass spectrometry, can provide detailed structural information about this compound and its derivatives.
Table 2: Advanced Analytical Techniques for this compound Research
| Analytical Technique | Principle | Applications in this compound Research |
| Fluorescent Probes | Binding to this compound results in a change in fluorescence. rsc.org | Cellular imaging, high-throughput screening, and quantification in biological fluids. researchgate.netnih.gov |
| Electrochemical Sensors | Interaction of this compound with a modified electrode surface generates an electrical signal. nih.gov | Rapid detection in clinical and environmental samples. |
| Mass Spectrometry | Separation and identification of molecules based on their mass-to-charge ratio. nih.gov | Pharmacokinetic studies, metabolite identification, and structural elucidation. |
The development of these and other novel analytical tools will be essential for addressing some of the key challenges in this compound research, such as understanding the mechanisms of drug resistance and developing strategies to overcome it.
Exploration of Synergistic Molecular Interactions in Complex In Vitro Biological Systems
The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology. nih.gov In the context of this compound, exploring synergistic interactions with other compounds in complex in vitro biological systems is a promising area of research. google.comcreighton.edu
This approach involves moving beyond simple cell-based assays to more sophisticated models that better mimic the complexity of a living organism. These models can include:
Co-culture Systems: These systems involve growing two or more different cell types together, allowing for the study of intercellular communication and its impact on drug response.
3D Cell Cultures: These models, such as spheroids and organoids, more accurately represent the three-dimensional architecture of tissues, providing a more realistic environment for studying drug effects.
Microfluidic Devices: These "lab-on-a-chip" systems allow for the precise control of the cellular microenvironment and the real-time monitoring of cellular responses to drugs.
By using these advanced in vitro models, researchers can investigate how this compound interacts with other drugs at a molecular level. geneticsmr.org This can lead to the identification of new drug combinations with enhanced efficacy or the ability to overcome drug resistance. onehealthtrust.org For example, combining this compound with a drug that targets a different step in the folate biosynthesis pathway could lead to a more potent antimalarial effect.
Furthermore, these complex in vitro systems can be used to study the molecular mechanisms underlying synergistic interactions. nih.gov This can involve analyzing changes in gene expression, protein levels, and metabolic pathways in response to drug combinations. The insights gained from these studies can be used to design more effective and personalized treatment strategies.
Future Directions in Computational Drug Design and Optimization for Sulfonamide Scaffolds
Computational drug design has become an indispensable tool in the development of new medicines. nih.gov For sulfonamide scaffolds, including that of sulfalene, computational approaches offer a powerful way to design and optimize new drug candidates with improved properties. scirp.orgjbclinpharm.org
Future directions in this area are likely to focus on several key aspects:
Structure-Based Drug Design: This approach uses the three-dimensional structure of the target protein to design molecules that will bind to it with high affinity and selectivity. nih.gov As more high-resolution structures of dihydropteroate synthase and other potential targets become available, structure-based design will play an increasingly important role in the development of new sulfonamide drugs.
Ligand-Based Drug Design: When the structure of the target is unknown, ligand-based methods can be used to design new molecules based on the properties of known active compounds. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to identify the key molecular features that are responsible for the biological activity of sulfonamides. jbclinpharm.org
Artificial Intelligence and Machine Learning: AI and machine learning algorithms are being increasingly used to analyze large datasets and to predict the properties of new molecules. nih.gov These methods can be used to screen virtual libraries of compounds, to optimize the properties of lead molecules, and to predict potential off-target effects.
The ultimate goal of computational drug design is to accelerate the drug discovery process and to reduce the costs associated with developing new medicines. nih.gov By leveraging the power of computers, researchers can explore a vast chemical space and identify promising drug candidates more efficiently than with traditional methods alone. The continued development of new computational tools and algorithms will undoubtedly lead to the discovery of new and improved sulfonamide drugs in the years to come. ajchem-b.com
Q & A
Q. How can structural modifications of this compound enhance its efficacy against drug-resistant strains?
- Answer : Perform molecular docking studies with mutant DHPS structures to identify binding-affinity hotspots. Synthesize analogs with substituents at the sulfonamide group (e.g., methyl, trifluoromethyl) and test in vitro. Use QSAR models to predict bioactivity and ADMET properties. Prioritize candidates with >10-fold higher potency than the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
